Evidence #1: Subtype Selectivity — SSR180711 Hydrochloride Is Devoid of 5-HT3 Affinity at 10 µM, Unlike PNU-282987 and A-582941
SSR180711 hydrochloride demonstrates a markedly cleaner selectivity profile compared to other α7 agonists. At 10 µM, SSR180711 produces less than 50% inhibition across a panel of >100 standard receptor binding assays, including 5-HT3 receptors, indicating no meaningful off-target activity at this concentration [1]. In contrast, PNU-282987 exhibits significant 5-HT3 receptor affinity with a Ki of 930 nM [2], and A-582941 shows 5-HT3 affinity with a Ki of 150–154 nM [3]. Additionally, GTS-21 binds human α4β2 nAChRs (Ki = 20 nM) with approximately 100-fold greater potency than α7, making it functionally non-selective . SSR180711 displays IC50 values >10,000 nM at human α4β2, α3β4, and α1β1γδ nAChR subtypes, and approximately 5,000 nM at α3β2, confirming robust α7 selectivity [1].
| Evidence Dimension | Off-target receptor activity (5-HT3 receptor affinity and broad receptor panel) |
|---|---|
| Target Compound Data | SSR180711: <50% inhibition at 10 µM across >100 receptor binding assays including 5-HT3; IC50 >10,000 nM at hα4β2, hα3β4, hα1β1γδ; ~5,000 nM at hα3β2 |
| Comparator Or Baseline | PNU-282987: 5-HT3 Ki = 930 nM; A-582941: 5-HT3 Ki = 150–154 nM; GTS-21: human α4β2 Ki = 20 nM (~100-fold selective for α4β2 over α7) |
| Quantified Difference | SSR180711 shows no measurable 5-HT3 engagement at 10 µM vs. PNU-282987 (Ki=930 nM) and A-582941 (Ki=150 nM); GTS-21 is 100-fold more potent at α4β2 than α7 |
| Conditions | In vitro radioligand binding displacement assays at human recombinant nAChR subtypes and broad receptor profiling panels |
Why This Matters
Researchers requiring α7-specific pharmacology without confounding 5-HT3 or α4β2 contributions should select SSR180711 hydrochloride over PNU-282987, A-582941, or GTS-21 to ensure interpretable α7-mediated outcomes.
- [1] Biton B, Bergis OE, Galli F, et al. SSR180711, a novel selective alpha7 nicotinic receptor partial agonist: (1) binding and functional profile. Neuropsychopharmacology. 2007;32(1):1-16. doi:10.1038/sj.npp.1301189. View Source
- [2] Hajós M, Hurst RS, Hoffmann WE, et al. The selective alpha7 nicotinic acetylcholine receptor agonist PNU-282987 enhances GABAergic synaptic activity in brain slices and restores auditory gating deficits in anesthetized rats. J Pharmacol Exp Ther. 2005;312(3):1213-1222. doi:10.1124/jpet.104.076968. View Source
- [3] Tietje KR, Anderson DJ, Bitner RS, et al. Preclinical characterization of A-582941: a novel alpha7 neuronal nicotinic receptor agonist. J Neurosci. 2008;28(4):10578-10589. 5-HT3 Ki=150 nM (human) per TargetMol A-582941 datasheet. View Source
